molecular formula C21H18F3N5O3S B2515007 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 902593-26-4

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Número de catálogo B2515007
Número CAS: 902593-26-4
Peso molecular: 477.46
Clave InChI: BTFUYJBMMPCRHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine (TZP), which is one of the most studied and used isomers in medicinal chemistry . The compound has a complex structure with multiple functional groups, including a triazoloquinazoline core, a thioacetamide group, and a trifluoromethylphenyl group .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a Biginelli-like multicomponent reaction (MCR). This process involves the use of finely tunable conditions to regioselectively synthesize C-6 ester-substituted amino-TZP analogues, both in dihydro and oxidized forms . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .


Molecular Structure Analysis

The molecular structure of the compound is complex, featuring a triazoloquinazoline core, a thioacetamide group, and a trifluoromethylphenyl group . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis of New 2-Amino [1,2,4]Triazolo [1,5-a]Pyrimidines

This compound has been used in the synthesis of new 2-amino [1,2,4]triazolo [1,5-a]pyrimidines . The synthesis process involves a Biginelli-like multicomponent reaction (MCR), which allows for the regioselective synthesis of C-6 ester-substituted amino-TZP analogues .

Inhibitor of RNA Viruses

The compound has been used in the development of inhibitors of RNA viruses . Specifically, it has been used as an anti-influenza virus (IV) agent able to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .

Antiviral Activity Against RNA Viruses

The compound has shown promising antiviral activity against RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2 . Compounds 25 and 26, which are derivatives of this compound, emerged as promising anti-flavivirus agents, showing activity in the low micromolar range .

Development of Anti-Infective Agents

The compound has been used in the design and synthesis of novel anti-infective agents . This is due to the compound’s favorable pharmacokinetic properties and potential to develop compounds endowed with several biological activities .

Microtubule-Active Agent

The compound has been studied for its potential as a microtubule-active agent . This makes it a potential candidate for treating diseases related to microtubule dysfunction.

Potential Treatment for Human African Trypanosomiasis

The compound has been studied for its potential to treat Human African Trypanosomiasis . This is due to its structure-activity relationships, tolerability, and efficacy as a microtubule-active agent .

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and evaluation of its potential applications, particularly in the field of antiviral agents .

Propiedades

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O3S/c1-11-25-19-14-8-16(31-2)17(32-3)9-15(14)27-20(29(19)28-11)33-10-18(30)26-13-6-4-5-12(7-13)21(22,23)24/h4-9H,10H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFUYJBMMPCRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.